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Compound of Interest

Compound Name: 3-Bromo-o-toluidine

Cat. No.: B1266185 Get Quote

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development

Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-o-toluidine (also known as 3-Bromo-2-methylaniline), a key intermediate in various

synthetic applications, including pharmaceutical development. This document is intended for

researchers, scientists, and professionals in the field of drug development, offering a detailed

examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data.

Spectroscopic Data Summary
The structural elucidation of 3-Bromo-o-toluidine is supported by a combination of

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Bromo-o-toluidine
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

6.95 t 7.8 H-5

6.85 d 7.7 H-4

6.55 d 7.9 H-6

3.85 s (br) - -NH₂

2.30 s - -CH₃

Table 2: ¹³C NMR Spectroscopic Data for 3-Bromo-o-toluidine

Chemical Shift (δ) ppm Assignment

144.2 C-2

131.0 C-6

128.8 C-4

125.1 C-5

122.0 C-3

118.2 C-1

17.5 -CH₃

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The presence of a bromine atom is readily identified by the characteristic M+

and M+2 isotopic pattern.

Table 3: Mass Spectrometry Data for 3-Bromo-o-toluidine
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m/z Relative Intensity (%) Assignment

187 ~98 [M+2]⁺ (with ⁸¹Br)

185 100 [M]⁺ (with ⁷⁹Br)

106 ~70 [M - Br]⁺

77 ~30 [C₆H₅]⁺

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 3-Bromo-o-toluidine shows characteristic absorptions for the amine and aromatic

functionalities.

Table 4: Infrared (IR) Spectroscopic Data for 3-Bromo-o-toluidine

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3440, 3350 N-H
Asymmetric & Symmetric

Stretch

3050 C-H (aromatic) Stretch

2920 C-H (methyl) Stretch

1620 N-H Scissoring

1570, 1470 C=C (aromatic) Stretch

750 C-H (aromatic) Out-of-plane Bend

550 C-Br Stretch

Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of 3-Bromo-o-toluidine is prepared by dissolving approximately 10-20 mg of the

sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR

tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400

MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample is introduced into the instrument, where it is vaporized

and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and

fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge

ratio (m/z) and detected.

Infrared (IR) Spectroscopy
The IR spectrum of liquid 3-Bromo-o-toluidine is recorded using an FT-IR spectrometer. A thin

film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride

(NaCl) plates. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean plates is recorded first and subtracted from the sample

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-
Bromo-o-toluidine.
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Spectroscopic Analysis Workflow for 3-Bromo-o-toluidine

3-Bromo-o-toluidine Sample

Sample Preparation for NMR
(Dissolve in CDCl3)

Sample Preparation for IR
(Thin film on KBr plates)

Sample Preparation for MS
(Introduction into ion source)

NMR Data Acquisition
(1H and 13C Spectra)

IR Data Acquisition
(FT-IR Spectrum)

MS Data Acquisition
(Mass Spectrum)

NMR Data Analysis
(Chemical Shifts, Coupling Constants)

IR Data Analysis
(Functional Group Identification)

MS Data Analysis
(Molecular Ion, Fragmentation)

Structural Elucidation of
3-Bromo-o-toluidine

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 3-Bromo-o-toluidine.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-o-toluidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266185#spectroscopic-data-for-3-bromo-o-
toluidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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